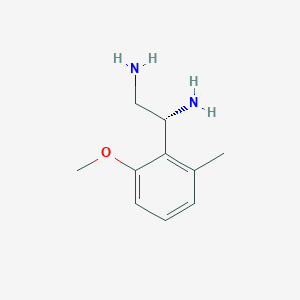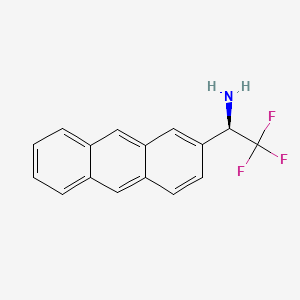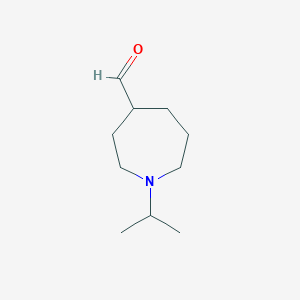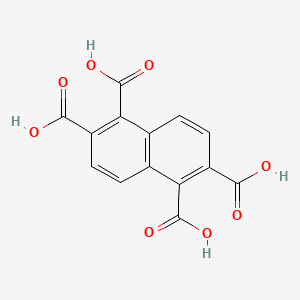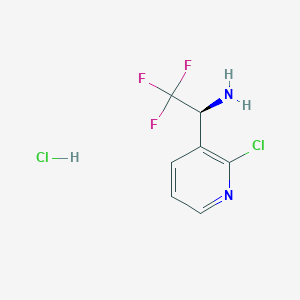
4-Fluoro-6-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxynicotinaldehyde typically involves the introduction of fluorine and methoxy groups into the nicotinaldehyde structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The choice of reagents and reaction conditions can vary depending on the desired scale and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-Fluoro-6-methoxynicotinic acid.
Reduction: 4-Fluoro-6-methoxynicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxynicotinaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. For example, fluorinated compounds are known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
5-Fluoro-6-methoxynicotinaldehyde: Similar structure but with the fluorine atom at position 5 instead of 4.
6-Fluoro-4-methoxynicotinaldehyde: Similar structure but with the positions of the fluorine and methoxy groups swapped.
Uniqueness: 4-Fluoro-6-methoxynicotinaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. The specific positioning can influence the compound’s reactivity, binding affinity, and overall stability .
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-fluoro-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 |
InChI Key |
WPEFYVQKRFPQCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


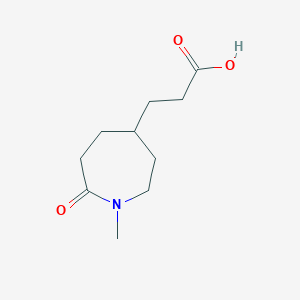
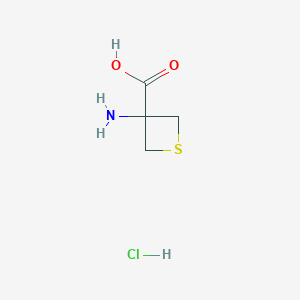
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
